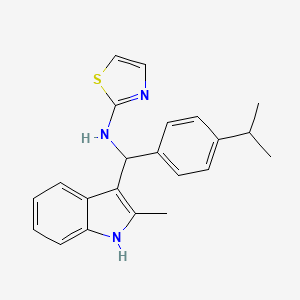

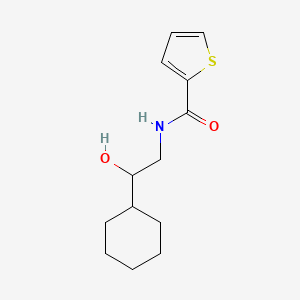

N-((4-isopropylphenyl)(2-methyl-1H-indol-3-yl)methyl)thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Indole derivatives are a class of compounds that have shown a wide range of biological activities. They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives . Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons, making them aromatic in nature .

Molecular Structure Analysis

Indole is an important heterocyclic system that provides the skeleton to many compounds. It is physically crystalline and colorless in nature with specific odors .Chemical Reactions Analysis

Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely. Indole itself is known to be crystalline and colorless in nature with specific odors .Scientific Research Applications

Catalysis in Chemical Synthesis

One area of research involves the use of thiazol-2-amine derivatives in catalysis for chemical synthesis, such as in amination reactions of aryl halides. These reactions are crucial for constructing complex nitrogen-containing molecules, which are prevalent in pharmaceuticals and natural products. The use of palladium/imidazolium salt systems has demonstrated high activity in coupling processes, leveraging the unique properties of thiazol-2-amine derivatives for synthesizing N-aryl-substituted indoles and benzophenone imines, which are pivotal intermediates in the production of various pharmaceuticals, including antibiotics (Grasa, Viciu, Huang, & Nolan, 2001).

Structural Analysis and Quantum Chemical Studies

The chemical structure and properties of thiazol-2-amine derivatives have been extensively studied to understand their electronic distribution, tautomeric preferences, and protonation energies. Quantum chemical analysis reveals the competitive isomeric structures and their potential in electron-donating properties, which are significant for designing drugs with enhanced efficacy and stability (Bhatia, Malkhede, & Bharatam, 2013).

Corrosion Inhibition

Thiazoles, including thiazol-2-amine derivatives, have shown promising applications in corrosion inhibition, particularly for metals like copper. Their ability to form protective coatings on metal surfaces makes them valuable in extending the lifespan of metal parts in various industrial applications. Studies combining experimental techniques and computational studies, such as density functional theory (DFT) and molecular dynamics (MD) simulation, have highlighted their efficiency as corrosion inhibitors (Farahati, Ghaffarinejad, Mousavi-khoshdel, Rezania, Behzadi, & Shockravi, 2019).

Catalytic Fixation of CO2

Research has also explored the utilization of thiazolium carbene-based catalysts derived from vitamin B1 for the catalytic N-formylation and N-methylation of amines using CO2 as a carbon source. This sustainable approach highlights the potential of thiazol-2-amine derivatives in contributing to green chemistry solutions by utilizing CO2, a greenhouse gas, to synthesize valuable chemical products (Das, Bobbink, Bulut, Soudani, & Dyson, 2016).

Anti-inflammatory and Antiviral Activities

Thiazole compounds, including derivatives of thiazol-2-amine, have been evaluated for their biological activities, such as anti-inflammatory and antiviral properties. These studies are instrumental in drug discovery and development, aiming to find new therapeutic agents for various diseases. The inhibition of key enzymes involved in inflammatory processes or the ability to protect against viral infections showcases the therapeutic potential of these compounds (Suh, Yum, Cheon, & Cho, 2012).

Mechanism of Action

Target of Action

The compound N-((4-isopropylphenyl)(2-methyl-1H-indol-3-yl)methyl)thiazol-2-amine is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , which makes them important in the development of new therapeutic derivatives . .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with their targets, leading to various changes in cellular function.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple pathways and have diverse downstream effects.

Result of Action

The broad range of biological activities associated with indole derivatives suggests that this compound could have diverse effects at the molecular and cellular levels.

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[(2-methyl-1H-indol-3-yl)-(4-propan-2-ylphenyl)methyl]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3S/c1-14(2)16-8-10-17(11-9-16)21(25-22-23-12-13-26-22)20-15(3)24-19-7-5-4-6-18(19)20/h4-14,21,24H,1-3H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAHMYPGRBPCDTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)C(C)C)NC4=NC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromo-3-methylphenyl)-N'-[2-(1-propyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]urea](/img/structure/B2378493.png)

![6-(3-(Trifluoromethyl)benzylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2378495.png)

![1-(1,3-Benzodioxol-5-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol](/img/structure/B2378496.png)

![1-Bromo-4-{[(4-methylphenyl)sulfonyl]methyl}benzene](/img/structure/B2378497.png)

![N-benzyl-2-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2378504.png)

![N-(2,2-di(furan-2-yl)ethyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2378507.png)

![[2-(Benzhydrylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2378509.png)

![2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2378510.png)

![2-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2378515.png)